Potassium ((1-(ethoxycarbonyl)cyclobutyl)methyl)trifluoroborate
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Overview
Description
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide typically involves the reaction of an appropriate boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and the use of an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: Boronic acid or boronate ester, potassium fluoride.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: Mild temperatures (room temperature to 50°C), inert atmosphere (nitrogen or argon).
Industrial Production Methods
On an industrial scale, the production of potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the compound acts as a boron source to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), mild temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), boronic acids or esters (from oxidation), and substituted organotrifluoroborates (from substitution).
Scientific Research Applications
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide exerts its effects is primarily through its role as a boron source in various chemical reactions. The trifluoroborate group facilitates the transfer of boron to other molecules, enabling the formation of new chemical bonds. This process involves the coordination of the boron atom with other reactants, followed by the transfer of the boron group to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
Uniqueness
Potassium {[1-(ethoxycarbonyl)cyclobutyl]methyl}trifluoroboranuide is unique due to its specific structure, which includes a cyclobutyl ring and an ethoxycarbonyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity in certain types of reactions, compared to other organotrifluoroborates.
Properties
Molecular Formula |
C8H13BF3KO2 |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
potassium;(1-ethoxycarbonylcyclobutyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)8(4-3-5-8)6-9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
QALUGXKDQSVGHG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCC1)C(=O)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
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